(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate

Description

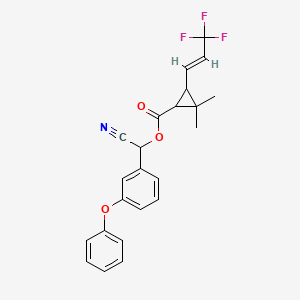

The compound (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate is a synthetic pyrethroid insecticide characterized by a cyclopropane core functionalized with a trifluoropropenyl group and a cyano(3-phenoxyphenyl)methyl ester moiety. Its structural complexity confers high insecticidal activity, likely due to enhanced photostability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula |

C23H20F3NO3 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-[(E)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H20F3NO3/c1-22(2)18(11-12-23(24,25)26)20(22)21(28)30-19(14-27)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16/h3-13,18-20H,1-2H3/b12-11+ |

InChI Key |

QOXKYTQTCGYZJV-VAWYXSNFSA-N |

Isomeric SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C/C(F)(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst.

Introduction of the trifluoropropenyl group: This step involves the addition of a trifluoropropenyl group to the cyclopropane ring, often using a trifluoropropenyl halide under basic conditions.

Attachment of the phenoxyphenyl group: This is typically done through a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with a nucleophile.

Formation of the cyano group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions, yielding cyclopropanecarboxylic acid and α-cyano-3-phenoxybenzyl alcohol. This reaction mirrors pyrethroid degradation pathways observed in environmental and biochemical studies .

Photodegradation

Ultraviolet (UV) exposure induces cleavage of the ester bond and oxidation of the trifluoropropenyl group, forming persistent metabolites like 3-phenoxybenzoic acid (3-PBA) .

Oxidation and Reduction

The trifluoropropenyl group undergoes oxidation, while the cyano group is reduced to an amine under specific conditions .

Synthetic Transformations

The compound serves as an intermediate in pyrethroid synthesis. Key reactions include:

-

Esterification : Reacts with acid chlorides to form analogs like lambda-cyhalothrin .

-

Halogen Exchange : Chlorination at the trifluoropropenyl group enhances insecticidal activity .

Comparative Reactivity with Analogs

Mechanistic Insights

Scientific Research Applications

(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including insecticidal and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The cyano group and trifluoropropenyl group play crucial roles in its activity, interacting with active sites of enzymes and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrethroids, based on evidence from pesticide glossaries and chemical databases:

Key Findings from Structural Analysis

Halogenation Effects :

- Trifluoropropenyl (target compound): Fluorine atoms improve photostability and reduce mammalian toxicity compared to brominated (tralomethrin) or chlorinated (cycloprothrin) analogs .

- Tetrabromoethyl (tralomethrin): Enhances lipid solubility, prolonging residual activity but increasing environmental bioaccumulation risks .

Stereochemical Impact :

- The E-configuration in the target compound likely optimizes spatial alignment with insect sodium channels, similar to the Z-configuration in cyhalothrin K .

Functional Group Diversity :

- Acrinathrin’s oxo-trifluoromethoxy group confers specificity for mites, while the target compound’s simpler trifluoropropenyl group suggests broader insecticidal applications .

Biological Activity

The compound (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate is a synthetic chemical that has garnered attention for its potential biological activities. This article delves into its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H25F3N2O3

- Molecular Weight : 450.46 g/mol

- Physical State : Colorless to beige solid

- Melting Point : 49.2 °C

- Solubility : Soluble in organic solvents, with limited solubility in water .

The compound is part of a class of chemicals known as pyrethroids , which are primarily used as insecticides. Pyrethroids act on the nervous system of insects by modulating sodium channels, leading to paralysis and death. The specific interactions of (E)-Cyano(3-phenoxyphenyl)methyl derivatives with these channels can also influence their toxicity profiles and efficacy against various pests.

Estrogenic Effects

Recent studies have indicated that some pyrethroids exhibit estrogenic activity, which can disrupt endocrine functions in non-target organisms. For instance, research has shown that certain pyrethroids can alter the expression levels of genes involved in steroidogenesis, potentially leading to increased estrogen levels in exposed organisms. This raises concerns regarding reproductive health and developmental effects in wildlife and humans .

Case Study 1: Reproductive Toxicity in Rodents

A significant study involving the administration of (E)-Cyano(3-phenoxyphenyl)methyl compounds demonstrated notable reproductive toxicity in female rodents. The study reported a decrease in the expression of key steroidogenic enzymes such as 3β-HSD and CYP19, which are critical for estrogen synthesis. The results suggested that exposure to these compounds could lead to reproductive impairments and altered hormone levels .

Case Study 2: Environmental Impact

Another investigation focused on the environmental impact of (E)-Cyano(3-phenoxyphenyl)methyl derivatives highlighted their persistence in aquatic ecosystems and potential bioaccumulation in fish. The study found that these compounds could disrupt aquatic life by affecting reproductive success and growth rates, particularly in sensitive species .

Comparative Analysis with Other Pyrethroids

| Compound Name | Molecular Weight | Toxicity Level | Estrogenic Activity |

|---|---|---|---|

| Deltamethrin | 505.206 g/mol | High | Moderate |

| Fenvalerate | 419.91 g/mol | Moderate | Low |

| (E)-Cyano(3-phenoxyphenyl)methyl | 450.46 g/mol | Moderate | High |

| Cyfluthrin | 434.29 g/mol | High | Low |

This table illustrates the varying toxicity levels and estrogenic activities among different pyrethroids, positioning (E)-Cyano(3-phenoxyphenyl)methyl as a compound of particular concern due to its higher estrogenic activity compared to others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.